(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant importance in various scientific fields This compound is known for its unique bicyclic structure, which includes a beta-lactam ring fused with a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-aminopenicillanic acid with phenylacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the beta-lactam ring can be reduced to form hydroxyl derivatives.
Substitution: The phenylacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.
Medicine
Medically, the compound is explored for its potential as an antibiotic due to its beta-lactam structure, which is known to inhibit bacterial cell wall synthesis.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial cell wall synthesis. The beta-lactam ring interacts with penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, bacterial death.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different side chains.
Amoxicillin: A beta-lactam antibiotic with an additional hydroxyl group, enhancing its solubility and absorption.
Cefalexin: A cephalosporin antibiotic with a similar beta-lactam structure but a different bicyclic ring system.
Uniqueness
The uniqueness of (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and its bicyclic structure, which provides distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?/m1/s1 |
InChI Key |
ZAIPMKNFIOOWCQ-MHSSMOFYSA-N |
Isomeric SMILES |
CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Origin of Product |
United States |
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